molecular formula C16H21NO5S2 B2774889 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034366-53-3

2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2774889
CAS No.: 2034366-53-3
M. Wt: 371.47
InChI Key: SKMXBEJOYIRJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a sulfonamide group, a thiophene ring, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:

    Formation of the Ether Linkage: The initial step involves the reaction of 2-chloroethanol with thiophene-3-ylmethanol under basic conditions to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethanol.

    Sulfonamide Formation: The intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in studies to understand the interaction of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and ether linkage may also play roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness

2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring and ether linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S2/c1-12-9-14(21-2)3-4-16(12)24(19,20)17-10-15(22-7-6-18)13-5-8-23-11-13/h3-5,8-9,11,15,17-18H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMXBEJOYIRJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.